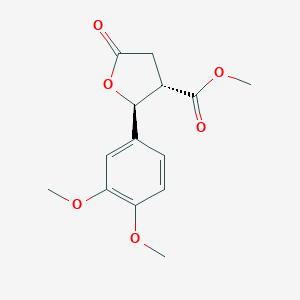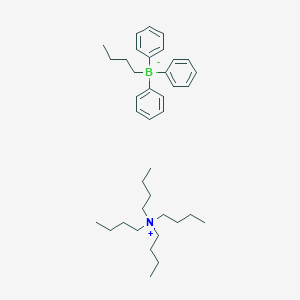
4-Chlorophenoxyisobutyric acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenoxyisobutyric acid hydrazide (CPIB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of plant and animal cell division and has been used in various studies to investigate the mechanisms of cell division and growth.
Mechanism of Action
4-Chlorophenoxyisobutyric acid hydrazide acts as a potent inhibitor of cell division by disrupting the microtubule network. It binds to the colchicine site on the microtubules and inhibits their polymerization, leading to the disruption of the microtubule network. This, in turn, leads to the inhibition of cell division and growth.
Biochemical and Physiological Effects:
4-Chlorophenoxyisobutyric acid hydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of plant and animal cells, disrupt the microtubule network, and inhibit the formation of the mitotic spindle. 4-Chlorophenoxyisobutyric acid hydrazide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
4-Chlorophenoxyisobutyric acid hydrazide has several advantages for lab experiments. It is a potent inhibitor of cell division and growth, making it a useful tool for studying the mechanisms of cell division. It is also relatively easy to synthesize and purify, making it readily available for use in research studies. However, 4-Chlorophenoxyisobutyric acid hydrazide has some limitations for lab experiments. It is toxic to cells at high concentrations, making it difficult to use at high doses. It also has a short half-life, which limits its effectiveness in long-term studies.
Future Directions
There are several future directions for the use of 4-Chlorophenoxyisobutyric acid hydrazide in scientific research. One potential direction is the development of 4-Chlorophenoxyisobutyric acid hydrazide as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. Another potential direction is the study of the role of microtubules in neuronal development and function. 4-Chlorophenoxyisobutyric acid hydrazide has been shown to disrupt the microtubule network in neurons, and further research could shed light on the role of microtubules in neuronal development and function.
Conclusion:
In conclusion, 4-Chlorophenoxyisobutyric acid hydrazide is a potent inhibitor of cell division and growth that has been widely used in scientific research. Its ability to disrupt the microtubule network has made it a valuable tool for studying the mechanisms of cell division and growth. 4-Chlorophenoxyisobutyric acid hydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-Chlorophenoxyisobutyric acid hydrazide in scientific research, including the development of 4-Chlorophenoxyisobutyric acid hydrazide as an anticancer agent and the study of the role of microtubules in neuronal development and function.
Synthesis Methods
The synthesis of 4-Chlorophenoxyisobutyric acid hydrazide involves the reaction of 4-chlorophenoxyisobutyric acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C. The product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
4-Chlorophenoxyisobutyric acid hydrazide has been used in various scientific research studies to investigate the mechanisms of cell division and growth. It has been shown to inhibit the growth of plant and animal cells by disrupting the microtubule network, which is essential for cell division. 4-Chlorophenoxyisobutyric acid hydrazide has also been used to study the role of microtubules in the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.
properties
CAS RN |
118573-64-1 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(10(14)13-12)6-15-9-4-2-8(11)3-5-9/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
OCGYZPQDSFYSST-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
synonyms |
4-chlorophenoxyisobutyric acid hydrazide 4-CPIBAH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)






![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)